REACTION_CXSMILES
|
Br[C:2]1[CH:8]=[CH:7][C:5]([NH2:6])=[C:4]([F:9])[CH:3]=1.[C-:10]#[N:11].[Na+]>CN1CCCC1=O>[NH2:6][C:5]1[CH:7]=[CH:8][C:2]([C:10]#[N:11])=[CH:3][C:4]=1[F:9] |f:1.2|
|
Name
|
|
Quantity
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0 (± 1) mol
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Type
|
reactant
|
Smiles
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BrC1=CC(=C(N)C=C1)F
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Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
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CN1C(CCC1)=O
|
Name
|
cuprous cyanide
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
200
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[C-]#N.[Na+]
|
Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was heated to 190° for 2 hours
|
Duration
|
2 h
|
Type
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TEMPERATURE
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Details
|
This mixture was then heated on a steam bath for 2 hours at 60°-70°
|
Duration
|
2 h
|
Type
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EXTRACTION
|
Details
|
This aqueous solution was then extracted with four 100-part portions of toluene
|
Type
|
WASH
|
Details
|
washed with four 300-part portions of water
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Type
|
DRY_WITH_MATERIAL
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Details
|
The toluene solution of the product was dried over sodium sulfate
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Type
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CUSTOM
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Details
|
evaporated at a reduced pressure of 50 mm.Hg
|
Name
|
|
Type
|
product
|
Smiles
|
NC1=C(C=C(C#N)C=C1)F
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Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |